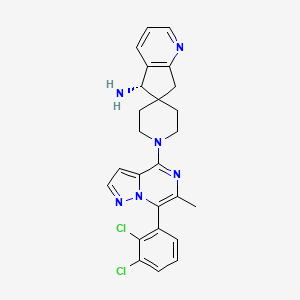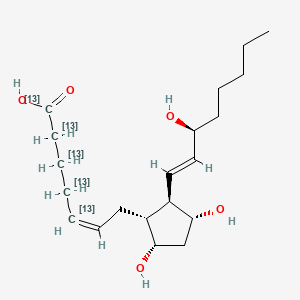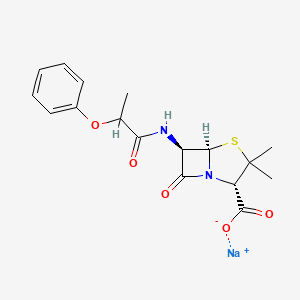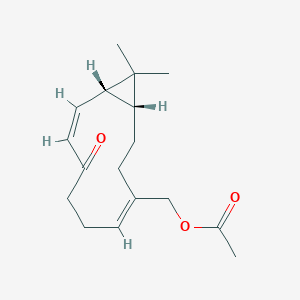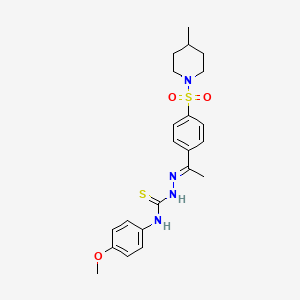
Apoptotic agent-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apoptotic agent-4 is a compound known for its ability to induce apoptosis, a form of programmed cell death Apoptosis is a crucial process in maintaining cellular homeostasis and is involved in various physiological and pathological conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of apoptotic agent-4 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route may vary depending on the desired purity and yield. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: Apoptotic agent-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like hydroxide ions, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Apoptotic agent-4 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in cell biology research to study apoptosis and its regulation.
Medicine: Investigated for its potential in cancer therapy, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a tool for drug discovery.
Mechanism of Action
The mechanism of action of apoptotic agent-4 involves the activation of apoptotic pathways, leading to cell death. This compound targets specific molecular pathways, including the intrinsic and extrinsic pathways of apoptosis. It may interact with proteins such as B-cell lymphoma 2 (BCL-2) family members, promoting the release of cytochrome c from mitochondria and activating caspases, which are proteases that execute apoptosis.
Comparison with Similar Compounds
Apoptotic agent-4 can be compared with other pro-apoptotic compounds such as:
Vitamin E: Known for its antioxidant properties and ability to induce apoptosis in cancer cells.
Curcumin: A natural compound with anti-inflammatory and pro-apoptotic effects.
Quercetin: A flavonoid that promotes apoptosis and has potential anti-cancer properties.
Resveratrol: A polyphenol with pro-apoptotic and anti-cancer activities.
Genistein: An isoflavone that induces apoptosis and has been studied for its anti-cancer potential.
Uniqueness: this compound is unique in its specific molecular targets and pathways involved in inducing apoptosis. Its ability to selectively induce apoptosis in cancer cells while sparing normal cells makes it a promising candidate for cancer therapy.
Properties
Molecular Formula |
C22H28N4O3S2 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-[(E)-1-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]ethylideneamino]thiourea |
InChI |
InChI=1S/C22H28N4O3S2/c1-16-12-14-26(15-13-16)31(27,28)21-10-4-18(5-11-21)17(2)24-25-22(30)23-19-6-8-20(29-3)9-7-19/h4-11,16H,12-15H2,1-3H3,(H2,23,25,30)/b24-17+ |
InChI Key |
UZUXNVRRJOOMSC-JJIBRWJFSA-N |
Isomeric SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)/C(=N/NC(=S)NC3=CC=C(C=C3)OC)/C |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=NNC(=S)NC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


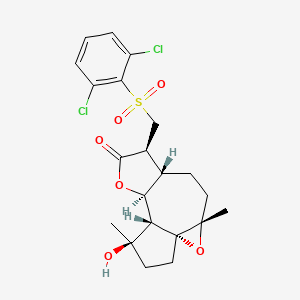
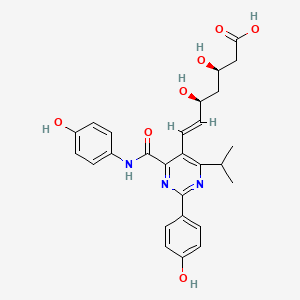
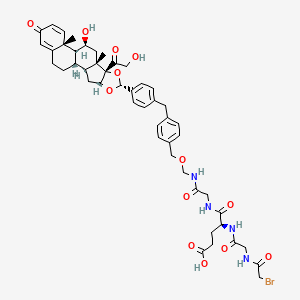
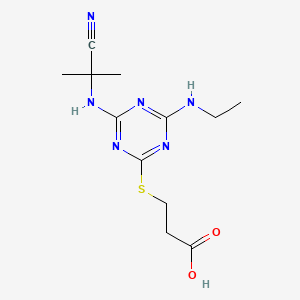
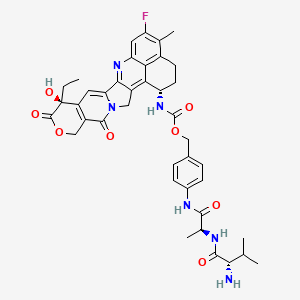
![N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide](/img/structure/B12384706.png)

